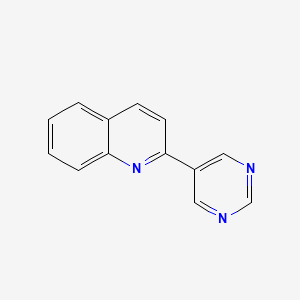
Quinoline, 2-(5-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-(5-pyrimidinyl)- is a heterocyclic aromatic organic compound that features a quinoline ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(5-pyrimidinyl)- can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for synthesizing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and a ketone to form the quinoline ring .
Industrial Production Methods
Industrial production of Quinoline, 2-(5-pyrimidinyl)- often involves large-scale Skraup synthesis due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the safety and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(5-pyrimidinyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitric acid, sulfuric acid
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives
Scientific Research Applications
Quinoline, 2-(5-pyrimidinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinoline, 2-(5-pyrimidinyl)- involves its interaction with various molecular targets and pathways:
DNA Synthesis Inhibition: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: Inhibits enzymes such as topoisomerases, which are essential for DNA replication and repair.
Pathway Modulation: Modulates signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Quinoline, 2-(5-pyrimidinyl)- can be compared with other similar compounds such as:
Isoquinoline: Similar to quinoline but with a different ring fusion pattern, leading to different chemical properties and reactivity.
Pyrimido[1,2-a]benzimidazole: :
Properties
CAS No. |
64858-31-7 |
|---|---|
Molecular Formula |
C13H9N3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-pyrimidin-5-ylquinoline |
InChI |
InChI=1S/C13H9N3/c1-2-4-12-10(3-1)5-6-13(16-12)11-7-14-9-15-8-11/h1-9H |
InChI Key |
VKXBITQENQICKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CN=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















